molecular formula C7H6Cl2O2S2 B14523931 S-Phenyl dichloromethanesulfonothioate CAS No. 62479-80-5

S-Phenyl dichloromethanesulfonothioate

Cat. No.: B14523931
CAS No.: 62479-80-5
M. Wt: 257.2 g/mol
InChI Key: DWRFAVJWUCHAQR-UHFFFAOYSA-N
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Description

S-Phenyl dichloromethanesulfonothioate (CAS RN: Not listed in provided evidence) is a sulfur-containing organosulfur compound characterized by a dichloromethanesulfonothioate group (-SO₂SCl₂) bonded to a phenyl ring. Its molecular formula is C₇H₅Cl₂O₂S₂, with a molecular weight of 263.15 g/mol. Structurally, it combines sulfonothioate functionality with aromatic and halogenated groups, making it reactive toward nucleophiles and useful in organic synthesis as a thiomethylation or sulfonation reagent .

The compound is sensitive to hydrolysis, particularly under alkaline conditions, where the sulfonothioate bond may cleave. Its stability in organic solvents (e.g., dichloromethane, acetonitrile) makes it a preferred reagent in controlled reactions. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No.

62479-80-5

Molecular Formula

C7H6Cl2O2S2

Molecular Weight

257.2 g/mol

IUPAC Name

dichloromethylsulfonylsulfanylbenzene

InChI

InChI=1S/C7H6Cl2O2S2/c8-7(9)13(10,11)12-6-4-2-1-3-5-6/h1-5,7H

InChI Key

DWRFAVJWUCHAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SS(=O)(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method for synthesizing this compound involves nucleophilic substitution, where a phenylthiolate anion attacks dichloromethanesulfonyl chloride. This reaction proceeds via an Sₙ2 mechanism, facilitated by the electrophilic sulfur in the sulfonyl chloride group. The general reaction is:

$$
\text{PhSH} + \text{Cl}2\text{S(O)}2\text{Cl} \rightarrow \text{Ph-S(O)}2\text{CCl}2 + \text{HCl}
$$

Base-Promoted Synthesis: Adapted Approaches

Challenges and Adjustments

Key considerations for adapting this method include:

  • Low-Temperature Requirements : Maintaining −70°C necessitates specialized equipment, limiting scalability.
  • Base Strength : Strong bases like NaHMDS may over-decompose sensitive intermediates, necessitating careful stoichiometric control.

Dithiazolium Chloride-Mediated Synthesis

Limitations and Opportunities

  • Low Yield : The 19% yield underscores inefficiencies, likely due to competing side reactions.
  • Solvent System : DCM and pyridine effectively stabilize intermediates but may require substitution for greener alternatives.

Comparative Analysis of Synthesis Methods

The table below juxtaposes the three primary methodologies, highlighting their advantages and drawbacks:

Method Reagents Conditions Yield Reference
Nucleophilic Substitution Phenylthiol, Dichloromethanesulfonyl chloride N₂ atmosphere, RT, THF/DCM ~50–70% (est.)
Base-Promoted Coupling NaHMDS, Dichloromethylsulfonylbenzene −70°C, THF 52% (analogous)
Dithiazolium-Mediated Appel’s salt, 2-(phenylsulfonyl)acetonitrile 20°C, DCM, pyridine 19% (analogous)

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (n-hexane/DCM mixtures) and recrystallization (ethyl acetate/hexane) are standard for isolating sulfonothioates.

Spectroscopic Confirmation

  • FTIR : Sulfone S=O stretches at 1335–1148 cm⁻¹ and C≡N stretches at 2236–2197 cm⁻¹ confirm functional groups.
  • NMR : ¹³C NMR resonances for quaternary carbons (e.g., sulfonyl-S) and aromatic protons validate structure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Phenyl dichloromethanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Phenyl dichloromethanesulfonothioate is used as an intermediate in the synthesis of various organosulfur compounds. It is also employed in the study of reaction mechanisms involving sulfur-containing compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the modification and optimization of biological activity.

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of S-Phenyl dichloromethanesulfonothioate involves its ability to undergo various chemical transformations. The phenyl group provides stability and reactivity, while the dichloromethanesulfonothioate moiety allows for diverse chemical modifications. The compound can interact with molecular targets through electrophilic and nucleophilic pathways, making it versatile in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on organophosphorus compounds (e.g., methylphosphonic difluoride/dichloride mixtures, pinacolyl ethylphosphonofluoridate), which are chemically distinct from S-phenyl dichloromethanesulfonothioate. However, regulatory and functional comparisons can be drawn:

Table 1: Key Properties of Selected Compounds

Compound Name Type CAS RN Schedule Key Applications/Notes
This compound Sulfonothioate ester Not provided Unlisted Organic synthesis, thiomethylation
Methylphosphonic difluoride/dichloride Organophosphorus 97505-35-6 1B09 Chemical warfare precursors
Pinacolyl ethylphosphonofluoridate Organophosphorus 97931-20-9 1A01 Nerve agent (e.g., Soman analog)

Structural and Functional Differences:

  • Reactivity: this compound undergoes nucleophilic substitution at the sulfonothioate group, enabling thiomethylation . Organophosphorus compounds (e.g., 97505-35-6) exhibit reactivity centered on phosphorus-halogen bonds, forming toxic acetylcholinesterase inhibitors .
  • Toxicity and Regulation: The organophosphorus compounds in the evidence are classified under Schedule 1A01/1B09 (Chemical Weapons Convention) due to their lethality and use in nerve agents . this compound lacks documented Schedule status, suggesting lower acute toxicity and non-weaponized applications.
  • Synthetic Utility: Sulfonothioates like this compound are valued for introducing sulfur moieties in drug candidates (e.g., protease inhibitors) . Methylphosphonic derivatives are primarily studied for degradation pathways of chemical weapons rather than industrial synthesis .

Research Findings:

  • Organophosphorus compounds (e.g., 97931-20-9) show extreme toxicity at µg/kg doses, whereas sulfonothioates are typically handled with standard lab precautions .
  • Hydrolysis rates of this compound in aqueous solutions are slower than those of phosphorus-based analogs, enhancing its utility in organic solvents .

Limitations of Provided Evidence

A comprehensive comparison would require data on:

  • Physical properties (melting/boiling points, solubility).
  • Spectroscopic profiles (NMR, IR).
  • Regulatory status (EPA, REACH).

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